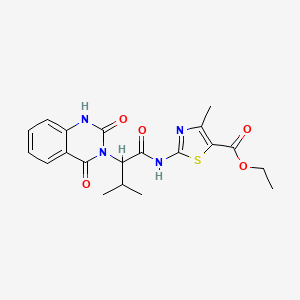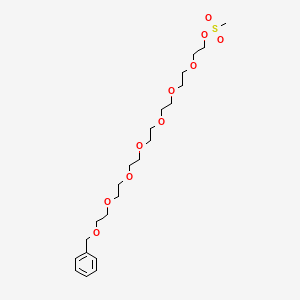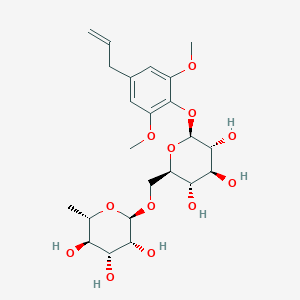![molecular formula C19H26N2O4S B11936120 2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemopatrilat is an experimental drug that acts as a vasopeptidase inhibitor. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. This compound was developed for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure .
Preparation Methods
The synthesis of gemopatrilat involves several steps. The starting material, (S)-6-hydroxy-2-phthalimidohexanoic acid, is converted to its benzyl ester using benzyl bromide and cesium carbonate. This intermediate undergoes Swern oxidation to form an aldehyde, which is then reacted with methyltitanium trichloride to produce a secondary alcohol. Another Swern oxidation yields a ketone, which is further reacted with methyltitanium trichloride to introduce a methyl group, forming a tertiary alcohol. This compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form an azide. Palladium-catalyzed hydrogenation reduces the azide to an amine and removes the benzyl ester. The resulting amino acid undergoes cyclization to form an azepinone. The phthaloyl protecting group is removed, and the amine is protected as a tert-butyl carbamate. Alkylation at the lactam nitrogen with ethyl bromoacetate, followed by deprotection, yields the final compound .
Chemical Reactions Analysis
Gemopatrilat undergoes several types of chemical reactions:
Oxidation: Swern oxidation is used to convert alcohols to aldehydes and ketones.
Reduction: Palladium-catalyzed hydrogenation reduces azides to amines.
Substitution: Alkylation reactions introduce various functional groups.
Cyclization: Formation of azepinone rings through cyclization reactions.
Common reagents used in these reactions include methyltitanium trichloride, trimethylsilyl azide, boron trifluoride etherate, and palladium catalysts. Major products formed include secondary and tertiary alcohols, azides, amines, and azepinones .
Scientific Research Applications
Gemopatrilat has been extensively studied for its potential therapeutic applications. It has shown promise in treating cardiovascular diseases by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. Research has also explored its effects on renal function and its potential use in treating nephrotic syndrome .
Mechanism of Action
Gemopatrilat exerts its effects by inhibiting angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Neutral endopeptidase inhibition increases the levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. This dual mechanism results in reduced blood pressure and improved cardiac function .
Comparison with Similar Compounds
Gemopatrilat is similar to other vasopeptidase inhibitors such as omapatrilat and sacubitril. gemopatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique. Omapatrilat also inhibits both enzymes but was not approved due to safety concerns related to angioedema. Sacubitril, on the other hand, is used in combination with valsartan to treat heart failure.
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(6S)-2,2-dimethyl-7-oxo-6-[(3-phenyl-2-sulfanylpropanoyl)amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15?/m0/s1 |
InChI Key |
YRSVDSQRGBYVIY-MLCCFXAWSA-N |
Isomeric SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Canonical SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)



![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)


